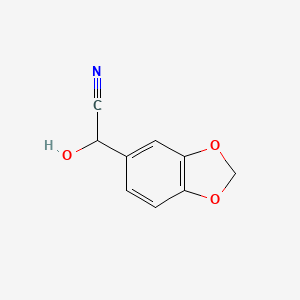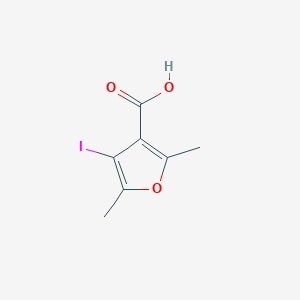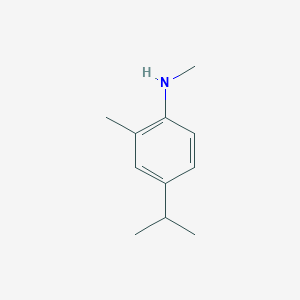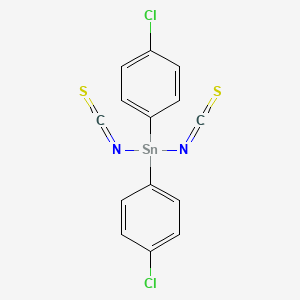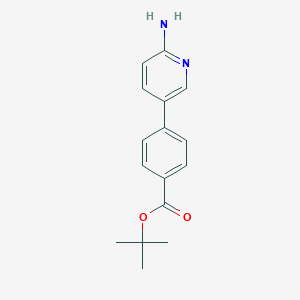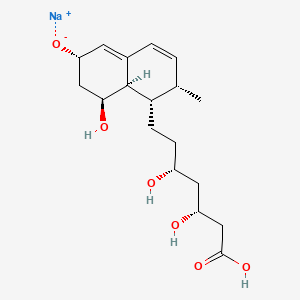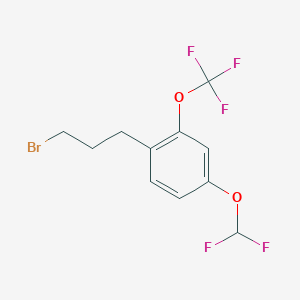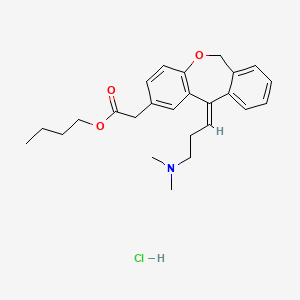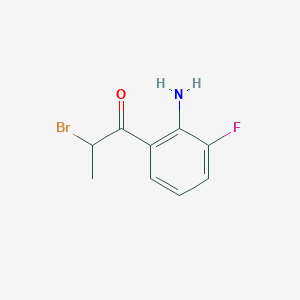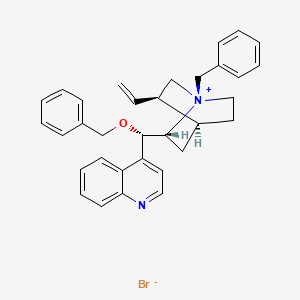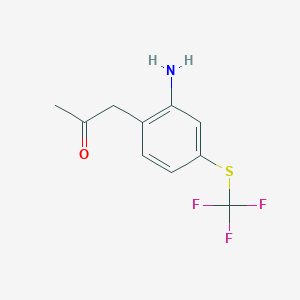
(3-Cyclopropyl-5-morpholinophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-5-morpholinophenyl)boronic acid: is an organoboron compound with the molecular formula C13H18BNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a morpholine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-morpholinophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-5-morpholinophenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (3-Cyclopropyl-5-morpholinophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted morpholine derivatives.
科学研究应用
Chemistry: (3-Cyclopropyl-5-morpholinophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Biology and Medicine: This compound is explored for its potential in drug discovery and development, particularly as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
作用机制
The primary mechanism of action for (3-Cyclopropyl-5-morpholinophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the catalyst and subsequent coupling with the halide .
相似化合物的比较
Uniqueness: (3-Cyclopropyl-5-morpholinophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a morpholine ring on the phenyl ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable reagent in organic synthesis .
属性
分子式 |
C13H18BNO3 |
|---|---|
分子量 |
247.10 g/mol |
IUPAC 名称 |
(3-cyclopropyl-5-morpholin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H18BNO3/c16-14(17)12-7-11(10-1-2-10)8-13(9-12)15-3-5-18-6-4-15/h7-10,16-17H,1-6H2 |
InChI 键 |
FUBSSQQCKREMDG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)N2CCOCC2)C3CC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



